Tetramethylrhodamine isothiocyanate

概要

説明

Tetramethylrhodamine isothiocyanate is a bright orange-fluorescent dye that is commonly used in various scientific applications. It is particularly known for its use in cellular imaging, where it is conjugated to antibodies and proteins. This compound is highly valued for its photostability and brightness, making it an essential tool in fluorescence microscopy .

準備方法

Tetramethylrhodamine isothiocyanate can be synthesized through several methods. One common approach involves the reaction of tetramethylrhodamine with thiophosgene to produce the isothiocyanate derivative. This reaction typically requires anhydrous conditions and is carried out in an organic solvent such as dichloromethane. The product is then purified through column chromatography to obtain the desired compound .

In industrial settings, the production of this compound often involves large-scale synthesis using automated equipment to ensure consistency and purity. The reaction conditions are carefully controlled to optimize yield and minimize impurities .

化学反応の分析

Tetramethylrhodamine isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: It reacts with primary amines to form stable thiourea linkages.

Oxidation and Reduction: While the compound itself is relatively stable, the thiourea linkage formed during conjugation can be susceptible to oxidation, which may affect the fluorescence properties.

Hydrolysis: The isothiocyanate group can hydrolyze under basic conditions, leading to the formation of amines and carbon dioxide.

科学的研究の応用

2.1. Immunofluorescence and Histology

TRITC is extensively used in immunofluorescence microscopy and histological studies to label proteins and other biomolecules:

- Case Study : A study validated the use of TRITC-labeled anti-PML antibody for rapid diagnosis of acute promyelocytic leukemia (APL). The immunofluorescence staining provided results within two hours, demonstrating a sensitivity of 100% and specificity of 97.64% .

- Applications :

2.2. Flow Cytometry

TRITC-labeled biomolecules are utilized in flow cytometry to analyze cell populations:

- Application : TRITC is employed to label cells for studying aggregation behavior in slime molds, providing insights into cellular interactions .

2.3. In Situ Hybridization

TRITC is used in nucleic acid labeling for in situ hybridization techniques:

- Application : TRITC-labeled oligonucleotides are applied to detect soil microorganisms, enhancing the understanding of microbial ecology .

3.1. Renal Amyloidosis Diagnosis

A recent study demonstrated the efficacy of fluorescence microscopy using a TRITC filter in diagnosing renal amyloidosis:

- Findings : The study reported a sensitivity of 100% and specificity of 97.64% when using TRITC filters compared to gold standard polarized microscopy .

Bioconjugation Techniques

TRITC's ability to form stable conjugates with various biomolecules makes it invaluable in biochemical assays:

- Applications :

- Conjugation with lectins for affinity staining.

- Labeling polynucleotides for gene transfer studies.

Data Tables

作用機序

Tetramethylrhodamine isothiocyanate exerts its effects through its fluorescent properties. When conjugated to biomolecules, it allows for the visualization of these molecules under a fluorescence microscope. The dye absorbs light at a specific wavelength (around 532 nm) and emits light at a longer wavelength (around 576 nm), producing a bright orange fluorescence . This fluorescence can be used to track the location and movement of the labeled molecules within cells and tissues .

類似化合物との比較

Tetramethylrhodamine isothiocyanate is often compared to other fluorescent dyes such as:

Fluorescein isothiocyanate: This dye emits green fluorescence and is commonly used in similar applications.

Alexa Fluor 555: This dye has spectral properties similar to this compound but offers higher photostability and brightness, making it a popular alternative.

Tetramethylrhodamine methyl ester: This compound is used for mitochondrial staining due to its ability to accumulate in active mitochondria.

This compound stands out for its balance of brightness, photostability, and ease of conjugation, making it a versatile tool in various scientific applications .

生物活性

Tetramethylrhodamine isothiocyanate (TRITC) is a fluorescent dye widely used in biological research for labeling proteins, nucleic acids, and other biomolecules. Its unique properties make it an essential tool in various applications, including microscopy, flow cytometry, and immunohistochemistry. This article explores the biological activity of TRITC, focusing on its applications, diagnostic capabilities, and effects on cellular processes.

Properties and Applications

Chemical Properties:

- TRITC is a rhodamine derivative characterized by its bright red fluorescence.

- It is soluble in dimethyl sulfoxide (DMSO) and exhibits stability under physiological conditions.

Applications:

- Fluorescence Microscopy: TRITC is commonly used to visualize cellular structures and processes. It can label antibodies, lectins, and nucleic acids, facilitating the study of cellular interactions and functions.

- Flow Cytometry: The dye enables the analysis of cell populations by tagging specific proteins or cell types.

- Immunohistochemistry: TRITC-labeled antibodies are employed for detecting specific antigens in tissue samples.

Diagnostic Performance in Renal Amyloidosis

A significant application of TRITC is in the diagnosis of renal amyloidosis (RA). A recent study evaluated the performance of fluorescence microscopy using a TRITC filter to identify amyloid deposits in renal biopsies.

Study Overview:

- Objective: To assess the diagnostic accuracy of the FM-TRITC filter compared to polarized microscopy (PM).

- Methodology: A retrospective double-blind study involving 316 biopsies stained with Congo red and analyzed using FM-TRITC.

- Results:

- Sensitivity: 100%

- Specificity: 97.64%

- Positive Predictive Value: 73.08%

- Negative Predictive Value: 100%

- Overall Accuracy: 97.78%

The FM-TRITC filter demonstrated high sensitivity and specificity, making it a reliable method for diagnosing RA even in early or focal cases where traditional methods may fail .

Effects on Protein Characteristics

Research has shown that labeling proteins with TRITC can influence their physicochemical properties. A study investigating the effects of various fluorescent dyes found that while TRITC did not significantly alter the size or isoelectric point of bovine serum albumin (BSA), it did affect its relative charge . This finding suggests that caution should be exercised when interpreting results from experiments involving TRITC-labeled proteins.

Case Studies and Research Findings

- Acute Promyelocytic Leukemia (APL):

- Cellular Uptake Studies:

Summary Table: Diagnostic Performance Metrics

| Diagnostic Modality | Sensitivity (%) | Specificity (%) | Positive Predictive Value (%) | Negative Predictive Value (%) | Overall Accuracy (%) |

|---|---|---|---|---|---|

| FM-TRITC | 100 | 97.64 | 73.08 | 100 | 97.78 |

| Polarized Microscopy | N/A | N/A | N/A | N/A | N/A |

特性

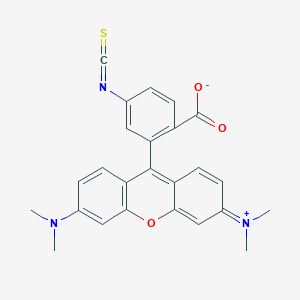

IUPAC Name |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-isothiocyanatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O3S/c1-27(2)16-6-9-19-22(12-16)31-23-13-17(28(3)4)7-10-20(23)24(19)21-11-15(26-14-32)5-8-18(21)25(29)30/h5-13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYNJKLOYWCXEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)N=C=S)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399568 | |

| Record name | Tetramethylrhodamine isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80724-20-5 | |

| Record name | Tetramethylrhodamine-6-isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080724205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylrhodamine isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAMETHYLRHODAMINE-6-ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4JXE979JH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。